(-)-Nopol
Overview
Description
(1R)-(-)-Nopol is a chiral terpenol derivative.
(-)-Nopol is a monoterpenoid.
Scientific Research Applications
Software Engineering : (-)-Nopol is an approach for automatically repairing buggy if conditions and missing preconditions in software, utilizing Satisfiability Modulo Theory (SMT) to transform test data into SMT problems (Demarco, Xuan, Le Berre, & Martin, 2014).
Chemical Applications :
- Enantioselective Transport : The nopol membrane demonstrates efficiency in the enantioselective transport of amino acid hydrochloride, with chirality significantly affecting enantioselectivity (Bryjak, Kozłowski, Wieczorek, & Kafarski, 1993).
- Catalysis : Nopol synthesis from α-pinene and paraformaldehyde using heterogeneous catalysts like molybdenum or zinc modified SiO2 is an important area of research. These catalysts show potential for reuse after regeneration (Vrbková, Šteflová, Vyskočilová, & Červený, 2020).
Biological Activities :
- Inhibitory Potential : Isolated from Hertia cheirifolia L. flowers, nopol exhibits potent α-glucosidase inhibitory potential, suggesting its potential use in managing diseases like diabetes (Majouli, Mahjoub, Rahim, Hamdi, Wadood, Besbes Hlila, & Kénani, 2017).
Environmental Impact Assessment :
- Life Cycle Assessment : In the catalytic synthesis of nopol using heterogeneous catalysis, the carbon footprint varies significantly based on the presence or absence of solvent recirculation, highlighting the importance of process optimization for environmental sustainability (Gallego-Villada, Hasenstab, Alarcón, & Villa, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKSAUSPJGWCSM-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044956 | |
Record name | (-)-Nopol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35836-73-8, 128-50-7 | |
Record name | (-)-Nopol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35836-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Nopol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035836738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Nopol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOPOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK8HU7WJQC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NOPOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149HVE6X29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-Nopol?
A1: this compound has a molecular formula of C11H18O and a molecular weight of 166.26 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using techniques such as IR, 1H NMR, 13C NMR, and MS. [, , , ]
Q3: How is this compound typically synthesized?
A3: this compound is commonly synthesized via the Prins condensation of β-pinene and paraformaldehyde. This reaction can be carried out using various catalysts, including zinc chloride, solid superacids like SO42-/ZrO2-TiO2, and heterogeneous catalysts like Sn-MCM-41 and mesoporous iron phosphate. [, , , , , ]
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, researchers have explored alternative approaches for this compound synthesis, including a closed-vessel method and a method utilizing a copper sulfate-loaded silica gel catalyst for the dehydration of nopol to produce nopadiene, a precursor to this compound. [, ]
Q5: Can this compound act as a starting material for further chemical transformations?
A5: Yes, this compound serves as a valuable starting material for synthesizing various derivatives, including nopyl esters (like nopyl acetate and nopyl propanoate), nopyl ethers, hydronopol, and pinaverium bromide. [, , , , ]
Q6: What type of catalyst is Sn-MCM-41 and how does it influence this compound synthesis?
A6: Sn-MCM-41 is a heterogeneous catalyst. Research shows that the solvent used during synthesis significantly impacts its catalytic activity in this compound production. The choice of tin precursor during catalyst preparation also affects the final yield of this compound. []
Q7: Can microorganisms modify the structure of this compound?
A7: Yes, certain fungal species can biotransform this compound. Aspergillus terreus converts this compound to 7-hydroxymethyl-1-p-menthen-8-ol, while Aspergillus tamarii produces (-)-7-hydroxymethyl-1-p-menthen-8-ol. Interestingly, Aspergillus fumigatus does not appear to modify this compound. [, ]
Q8: Has this compound demonstrated any inhibitory activity against enzymes?
A8: Yes, this compound has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []
Q9: Does the presence of an alcohol group in this compound affect its biological activity?
A9: The alcohol group in this compound and related compounds plays a crucial role in their inhibitory activity against cholinesterases. []
Q10: What are the potential applications of this compound and its derivatives?
A10: this compound and its derivatives have potential applications in various fields, including fragrances, pesticides, household products, and as intermediates in the synthesis of pharmaceuticals. [, , , ]
Q11: Are there any studies on the material compatibility and stability of this compound?
A11: While the provided research primarily focuses on synthesis and biotransformation, it's important to note that material compatibility and stability would be crucial factors for industrial applications of this compound. Further research in these areas would be beneficial.
Q12: Have computational methods been employed to study this compound?
A12: Yes, computational studies have been conducted on similar pinene derivatives to understand their reactivity and electronic properties. Density Functional Theory calculations were used to investigate the stability and reactivity of bromonium ion intermediates formed from pinenes. [] Additionally, researchers have utilized modeling and simulation tools like Aspen Plus® and Simulink® to design and optimize processes for this compound production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.